2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid typically involves the introduction of the fluorine atom and the oxoacetic acid group onto the phenyl ring. One common method is the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable oxidizing agent to form the corresponding carboxylic acid. This can be followed by further oxidation to introduce the oxo group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The oxoacetic acid moiety can act as a key functional group in enzyme-catalyzed reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenylacetic acid: Similar structure but lacks the oxo group.
4-Fluoro-2-methylphenylboronic acid: Contains a boronic acid group instead of the oxoacetic acid moiety.
4-Fluoro-2-methoxyphenylboronic acid: Features a methoxy group in place of the oxo group.
Uniqueness
2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid is unique due to the presence of both the fluorine atom and the oxoacetic acid group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7FO3 |
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Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
DQLOCJLMEWPUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(=O)O |
Origin of Product |
United States |
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